molecular formula C12H24O B15176062 1-Decene, 1-ethoxy- CAS No. 61668-40-4

1-Decene, 1-ethoxy-

Cat. No.: B15176062
CAS No.: 61668-40-4
M. Wt: 184.32 g/mol
InChI Key: OGHVFBHUBBKMAK-VAWYXSNFSA-N
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Description

1-Decene, 1-ethoxy- is an organic compound with the molecular formula C12H24O. It is a derivative of 1-decene, where an ethoxy group is attached to the first carbon of the decene chain. This compound is a colorless liquid that is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Decene, 1-ethoxy- can be synthesized through the reaction of 1-decene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours. The acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the formation of the ethoxy group on the decene molecule.

Industrial Production Methods

In industrial settings, the production of 1-decene, 1-ethoxy- often involves the oligomerization of ethene and alpha-olefins using chromium-based catalysts. The reaction is carried out in a high-pressure reactor at temperatures ranging from 60 to 160 degrees Celsius and pressures between 1.0 to 5.0 MPa . The resulting product is then purified to obtain 1-decene, 1-ethoxy-.

Chemical Reactions Analysis

Types of Reactions

1-Decene, 1-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Decene, 1-ethoxy- has several applications in scientific research and industry:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of synthetic lubricants, surfactants, and co-polymers.

Mechanism of Action

The mechanism of action of 1-decene, 1-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound interacts with the active sites of the catalyst, leading to the formation of desired products. The exact mechanism can vary depending on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1-Decene: A linear alpha-olefin with the formula C10H20.

    1-Octene: Another linear alpha-olefin with the formula C8H16.

    1-Dodecene: A linear alpha-olefin with the formula C12H24.

Uniqueness

1-Decene, 1-ethoxy- is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to other linear alpha-olefins. This makes it valuable in specific applications where the ethoxy functionality is required .

Properties

CAS No.

61668-40-4

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(E)-1-ethoxydec-1-ene

InChI

InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h11-12H,3-10H2,1-2H3/b12-11+

InChI Key

OGHVFBHUBBKMAK-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/OCC

Canonical SMILES

CCCCCCCCC=COCC

Origin of Product

United States

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